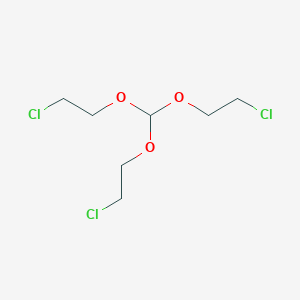

2-Chloroethyl orthoformate

Vue d'ensemble

Description

2-Chloroethyl orthoformate is a chemical compound that is not directly mentioned in the provided papers. However, related compounds such as 2,2,2-trichloroethyl chloroformate , trichloromethyl chloroformate , and β-chloroethyl chloroformate have been studied. These compounds are typically used as reagents in various chemical syntheses, including the preparation of oxazolidinones and as intermediates for producing other chemical entities.

Synthesis Analysis

The synthesis of related chloroformates has been explored in several studies. For instance, chloroformates can be synthesized photochemically from a chloroform solution containing an alcohol . This method also allows for the one-pot synthesis of carbonates and carbamates. Additionally, 2-chloroethylamine hydrochloride, which could be a precursor or related compound, was synthesized from ethanolamine and thionyl chloride in chloroform . The synthesis of bis(2-chloroethyl)amine hydrochloride was also reported using diethanolamine with thionyl chloride in chloroform .

Molecular Structure Analysis

The molecular structure and conformational properties of chloroformates have been extensively studied using techniques such as electron diffraction, vibrational spectroscopy, and quantum chemical calculations . For example, 2,2,2-trichloroethyl chloroformate exhibits two conformers, anti-gauche and anti-anti, with their conformational preference explained by NBO and AIM analyses . Trichloromethyl chloroformate was found to have a single conformational form in the gaseous and condensed phases .

Chemical Reactions Analysis

Chloroformates are versatile reagents in chemical reactions. They are key in synthesizing carbonates and carbamates , and can also be involved in the formation of organochlorine compounds, salts, ureas, and polycarbonates . The reactivity of β-chloroethyl chloroformate suggests its use as a bis-electrophile, commonly in the preparation of oxazolidinones .

Physical and Chemical Properties Analysis

The physical and chemical properties of chloroformates like β-chloroethyl chloroformate include a boiling point of 155-156°C, a density of 1.385 g/mL, and miscibility in organic solvents . They are typically colorless liquids and can be purified by distillation. Safety precautions are necessary when handling chloroformates due to their toxicity and potential to release toxic gases upon contact with water .

Applications De Recherche Scientifique

-

Organic Transformations

- Field : Organic Chemistry

- Application : Alkyl orthoesters are valuable and efficient substrates to perform various classes of two-component and multi-component organic reactions .

- Method : The reactions are classified according to two aspects: the reaction medium (solvent-free conditions, aqueous media, and organic solvents) and an examination of product structures .

- Results : The use of alkyl orthoesters in these reactions aligns with green chemistry goals due to the absence of volatile toxic solvents and the eco-friendly process .

-

One-Pot Reactions with Amines

- Field : Organic Chemistry

- Application : Triethyl orthoformate and amines are used as valuable and efficient reagents for carrying out two-, three- or four-component organic reactions .

- Method : These reactions are one-pot reactions, offering advantages like easy automation, higher product yields, minimal waste generation, operational simplicity, and thus reduced cost, time and energy .

- Results : The one-pot reactions involving triethyl orthoformate and amines result in high regioselectivity, atom efficiency and do not involve workup and isolation of many intermediates .

-

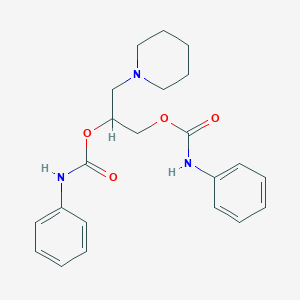

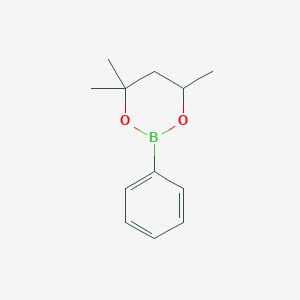

Protection of Alcoholic Hydroxyl Groups

- Field : Biochemistry

- Application : The alcoholic hydroxyl groups of nucleosides such as thymidine, adenosine, inosine, guanosine, ribofuranosyl, theophilline, and uridine are protected by formation of the di-2-chloroethyl orthoformate derivatives .

- Method : The reaction is carried out at 100° with an excess of 2-chloroethyl orthoformate .

- Results : The protecting group is stable to alkali, but easily removed under certain conditions .

-

Synthesis of 2,2-Dimethyl-2H-Chromenes

- Field : Organic Chemistry

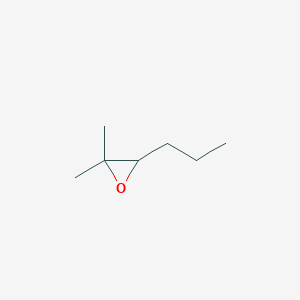

- Application : Various 2,2-dimethyl-2H-chromenes could be prepared through a two-step Yb(OTf)3-catalyzed reaction .

- Method : The reaction involves o-hydroxybenzaldehydes, TMOF (4), and 2-methylpropene (425) in CH2Cl2 at room temperature for 60 h, which is followed by refluxing toluene in the presence of a catalytic amount of p-TSA .

- Results : The reaction yields 2,2-dimethyl-2H-chromenes in 42–67% yields .

Safety And Hazards

2-Chloroethyl orthoformate is considered hazardous . It is a combustible liquid that causes severe skin burns and eye damage . It may cause respiratory irritation and is fatal if inhaled . It is recommended to use only outdoors or in a well-ventilated area, and to wear protective clothing, eye protection, and face protection when handling this chemical .

Propriétés

IUPAC Name |

1-[bis(2-chloroethoxy)methoxy]-2-chloroethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13Cl3O3/c8-1-4-11-7(12-5-2-9)13-6-3-10/h7H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKHRVKJTCSHZCR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

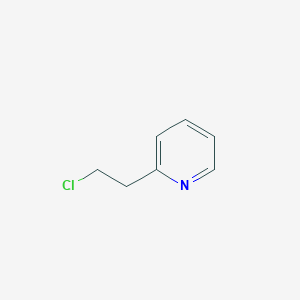

Canonical SMILES |

C(CCl)OC(OCCCl)OCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13Cl3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0066402 | |

| Record name | Ethane, 1,1',1''-[methylidynetris(oxy)]tris[2-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0066402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloroethyl orthoformate | |

CAS RN |

18719-58-9 | |

| Record name | 1,1′,1′′-[Methylidynetris(oxy)]tris[2-chloroethane] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18719-58-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tris(2-chloroethyl) orthoformate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018719589 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chloroethyl orthoformate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=155335 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethane, 1,1',1''-[methylidynetris(oxy)]tris[2-chloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethane, 1,1',1''-[methylidynetris(oxy)]tris[2-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0066402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tris(2-chloroethyl) orthoformate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.645 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

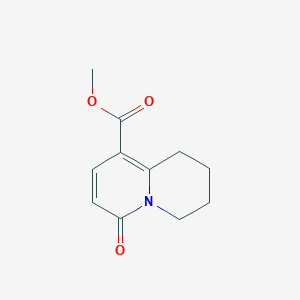

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.